
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide, also known as AMN082, is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide acts as a selective agonist of mGluR7, a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which play critical roles in regulating mood, cognition, and behavior. By selectively activating mGluR7, this compound may have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to increase the release of GABA in the hippocampus, which may contribute to its anxiolytic effects. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which may contribute to its ability to reduce drug-seeking behavior in addiction models.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide in lab experiments is its high selectivity for mGluR7, which reduces the risk of off-target effects. It is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the role of mGluR7 in various biological processes. However, one limitation of using this compound is that its effects may be influenced by other factors, such as the expression levels of mGluR7 in different brain regions.
将来の方向性
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide and its potential therapeutic applications. One direction is to explore the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which may be involved in the pathophysiology of various psychiatric disorders. Another direction is to investigate the long-term effects of this compound on behavior and cognition, as well as its potential for neuroprotection in various neurodegenerative disorders. Finally, the development of more selective and potent mGluR7 agonists may lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.
合成法
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-acetyl-2-methylbenzofuran with isonicotinoyl chloride to form the intermediate compound. This is followed by the reaction with 4-fluoro-2-methylbenzenesulfonyl chloride to yield the final product, this compound. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models.
特性
分子式 |
C24H19FN2O5S |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C24H19FN2O5S/c1-14-12-18(25)4-7-22(14)33(30,31)27(24(29)17-8-10-26-11-9-17)19-5-6-21-20(13-19)23(15(2)28)16(3)32-21/h4-13H,1-3H3 |
InChIキー |
XYIFIBGQTIXPLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
正規SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


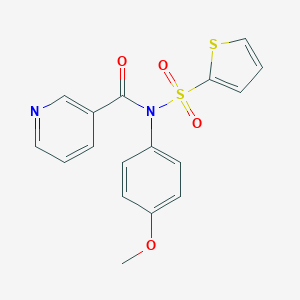
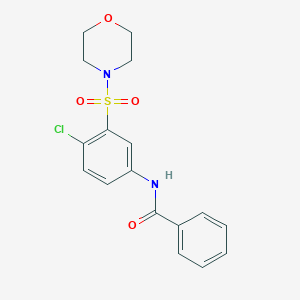
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
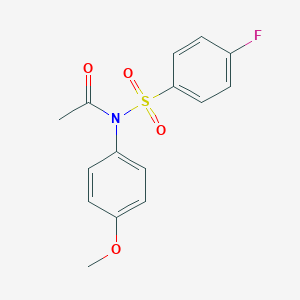
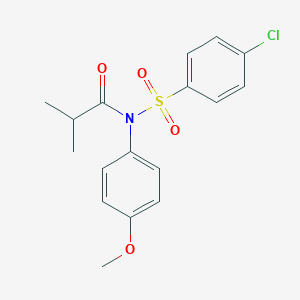
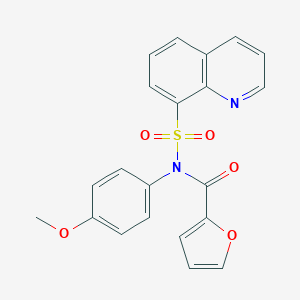
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
